Hypoglycemic Potency: A Quantified, Intermediate Reduction in Blood Glucose AUC in Humans
In a head-to-head crossover study in healthy human subjects, 3-cis-Hydroxyglibenclamide (M2) demonstrated a significant hypoglycemic effect that is quantitatively intermediate between the parent drug and its co-metabolite. When administered intravenously at a 3.5 mg dose, M2 reduced the area under the blood glucose curve (AUC 0-5h) by 12.5 ± 2.3% compared to placebo [1]. This places its potency in a specific range, being less than intravenous glibenclamide (19.9 ± 2.1% reduction) but establishing its clear, independent contribution to the overall effect of the parent drug [1].
| Evidence Dimension | Reduction in blood glucose AUC (0-5h) versus placebo |
|---|---|
| Target Compound Data | 12.5 ± 2.3% |
| Comparator Or Baseline | Glibenclamide (i.v.): 19.9 ± 2.1%; Glibenclamide (oral): 23.8 ± 1.2% |
| Quantified Difference | M2 potency is approximately 63% of intravenous glibenclamide and 53% of oral glibenclamide, based on AUC reduction |
| Conditions | Healthy subjects (n=8), 3.5 mg i.v. bolus dose, fasting state, 5-hour observation period |
Why This Matters
This quantitative data allows researchers to accurately model the independent contribution of M2 to overall glucose-lowering in PK/PD studies, which is impossible when using the parent drug alone.
- [1] Rydberg, T., Jönsson, A., Røder, M., & Melander, A. (1994). Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. Diabetes Care, 17(9), 1026-1030. View Source
